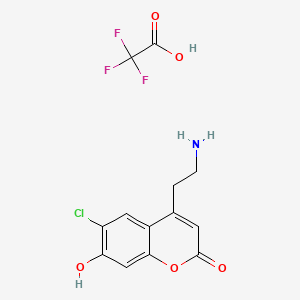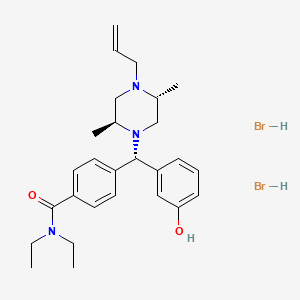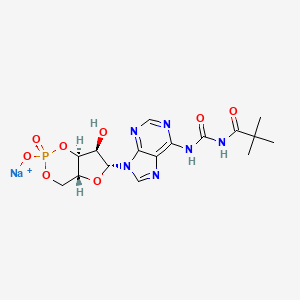
N-(4-aminobutyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
E3 Ligase Ligand-Linker Conjugates 19 is a degron-linker. The PROTAC linker is bound lo at least one targeting ligand.
Aplicaciones Científicas De Investigación
PROTAC Synthesis
Thalidomide-O-amido-C4-NH2: is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a linker. This compound is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are designed to induce protein degradation . PROTACs represent a significant advancement in targeted therapy, as they can selectively degrade pathological proteins.
Cancer Therapeutics
As an intermediate in the synthesis of heterobifunctional PROTAC BET degraders, Thalidomide-O-amido-C4-NH2 targets the bromodomain and extra-terminal (BET) family proteins. These proteins are epigenetic “readers” that play a crucial role in gene transcription regulation and are considered attractive therapeutic targets for cancer .
Epigenetic Research
The compound’s role in targeting BET proteins also extends to epigenetic research. By affecting the function of BET proteins, researchers can study the epigenetic mechanisms that contribute to various diseases, including cancer, and potentially discover new therapeutic approaches .
Molecular Glues
Thalidomide-O-amido-C4-NH2: can act as a molecular glue. Molecular glues are small molecules that can induce novel protein-protein interactions, leading to the ubiquitination and subsequent degradation of target proteins. This has implications for drug discovery and the development of new therapeutic agents .
Protein-Protein Interaction Studies
The compound serves as a tool for studying protein-protein interactions, particularly those involving ubiquitin ligases like cereblon. Understanding these interactions is vital for the development of drugs that can modulate these pathways .
Neurodegenerative Disease Research
Thalidomide derivatives have been studied for their potential in treating neurodegenerative diseases. While Thalidomide-O-amido-C4-NH2 specifically has not been directly linked to this application, its role in protein degradation could be relevant for the clearance of misfolded proteins associated with diseases like Alzheimer’s .
Inflammatory Disease Modulation
Thalidomide and its analogs have anti-inflammatory properties. Research into compounds like Thalidomide-O-amido-C4-NH2 could lead to new treatments for inflammatory diseases by modulating the immune response .
Drug Formulation and Solubility
The salt forms of Thalidomide-O-amido-C4-NH2 , such as the hydrochloride and TFA (trifluoroacetate) versions, have enhanced water solubility and stability, which is beneficial for drug formulation and delivery .
Propiedades
IUPAC Name |
N-(4-aminobutyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O6/c20-8-1-2-9-21-15(25)10-29-13-5-3-4-11-16(13)19(28)23(18(11)27)12-6-7-14(24)22-17(12)26/h3-5,12H,1-2,6-10,20H2,(H,21,25)(H,22,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMVDDVEZUNCJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminobutyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,10-Dihydroxy-11-oxapentacyclo[10.8.0.02,10.04,9.014,19]icosa-1(20),4,6,8,12,14,16,18-octaen-3-one](/img/structure/B560502.png)
![4-[2-[(4-Methoxyphenyl)carbonylamino]-1,3-Thiazol-5-Yl]benzoic Acid](/img/structure/B560504.png)



![4-[[4-[2,5-Dimethoxy-4-(4-nitrophenylazo)phenylazo]phenyl](methyl)amino]butyric acid](/img/structure/B560508.png)
![2-[2-(4-Methylbenzoylimino)benzothiazol-3-yl]butyric acid](/img/structure/B560509.png)




